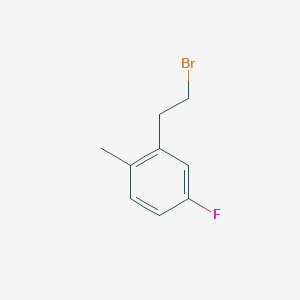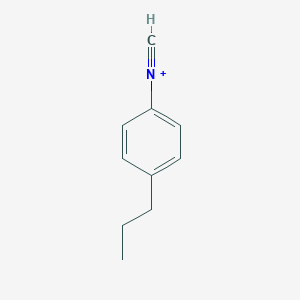![molecular formula C39H42O7S B12434467 4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester](/img/structure/B12434467.png)
4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include thioethers, phenylmethoxy compounds, and oxo acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to the formation of various substituted esters and thioethers.
Scientific Research Applications
4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxopentanoic acid: Shares structural similarities but lacks the thio and ester groups.
Levulinic acid: Another oxopentanoic acid derivative with different functional groups.
5-Aminolevulinic acid: A structural derivative with an amino group.
Uniqueness
4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester stands out due to its combination of functional groups, which confer unique chemical properties and reactivity
Properties
Molecular Formula |
C39H42O7S |
|---|---|
Molecular Weight |
654.8 g/mol |
IUPAC Name |
[2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C39H42O7S/c1-28-18-21-33(22-19-28)47-39-38(46-35(41)23-20-29(2)40)37(44-26-32-16-10-5-11-17-32)36(43-25-31-14-8-4-9-15-31)34(45-39)27-42-24-30-12-6-3-7-13-30/h3-19,21-22,34,36-39H,20,23-27H2,1-2H3 |
InChI Key |
PBOLISWFGKFZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


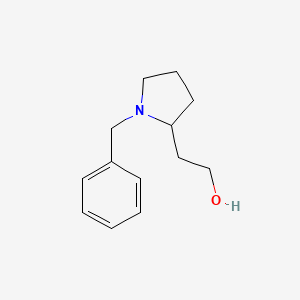

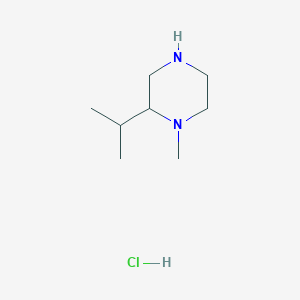
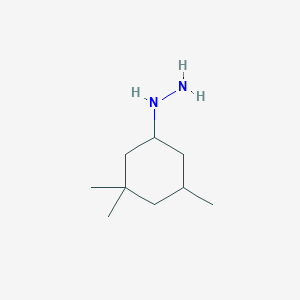
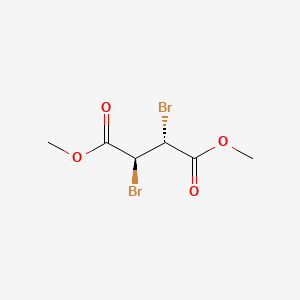
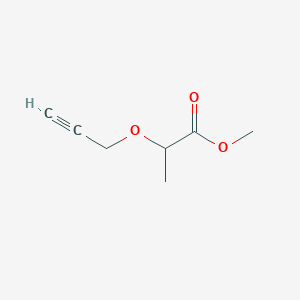
![6-fluoro-3-[(1E)-2-(pyridin-3-yl)ethenyl]-1H-indole](/img/structure/B12434436.png)

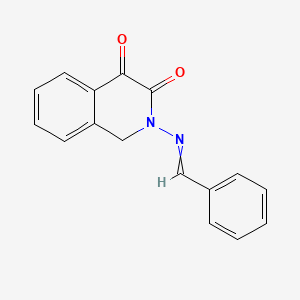
![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)

![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
